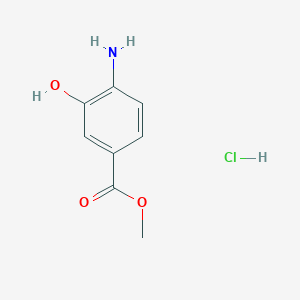

Methyl 4-amino-3-hydroxybenzoate hydrochloride

Overview

Description

Methyl 4-amino-3-hydroxybenzoate hydrochloride, also known as Methylparaben hydrochloride, is a synthetic compound widely used as a preservative in the food, cosmetic, and pharmaceutical industries. Its chemical formula is C8H9NO3.HCl, and its molecular weight is 201.62 g/mol. In recent years, Methylparaben hydrochloride has gained attention in scientific research due to its potential applications in drug delivery systems and as an anti-cancer agent.

Scientific Research Applications

Organic Synthesis

Methyl 4-amino-3-hydroxybenzoate hydrochloride: serves as a valuable raw material and intermediate in organic synthesis . Its functional groups, the amine and hydroxyl, allow for various chemical reactions, making it versatile for synthesizing complex molecules. It can undergo reactions such as acylation, sulfonation, and alkylation, which are fundamental in creating a wide range of organic compounds.

Pharmaceuticals

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) . Its structural components are integral in the formation of compounds with potential therapeutic effects. For example, modifications of this molecule can lead to the development of analgesic or anti-inflammatory drugs.

Agrochemicals

The role of Methyl 4-amino-3-hydroxybenzoate hydrochloride in agrochemicals is significant as it is used to create intermediates for pesticides and herbicides . These agrochemicals help in protecting crops from pests and diseases, thereby contributing to agricultural productivity and food security.

Dyestuff Production

This compound finds application in the production of dyestuffs . The amino group can be diazotized, and the resulting compound can be coupled with other aromatic compounds to produce azo dyes. These dyes are widely used for coloring textiles, food products, and inks.

Biochemistry Research

In biochemistry, Methyl 4-amino-3-hydroxybenzoate hydrochloride is used in research to study enzyme-substrate interactions and the synthesis of metabolites . It can act as a substrate or inhibitor in enzymatic assays, aiding in the understanding of metabolic pathways and enzyme mechanisms.

Industrial Applications

Industrially, it is employed as an intermediate in the synthesis of various chemicals that are used in manufacturing processes . Its derivatives may be used in the production of polymers, resins, and other materials that require specific chemical properties imparted by the amine and hydroxyl groups.

Mechanism of Action

Target of Action

Methyl 4-amino-3-hydroxybenzoate hydrochloride, also known as Methyl 3-amino-4-hydroxybenzoate , is a synthetic compound that has been shown to inhibit the neuraminidase enzyme in the influenza virus . The neuraminidase enzyme plays a crucial role in the life cycle of the influenza virus, facilitating the release of progeny virions from infected cells .

Mode of Action

The compound acts as a ligand for the influenza virus, binding to the neuraminidase enzyme and inhibiting its function . This prevents the release of new virions, thereby halting the spread of the virus within the host.

Biochemical Pathways

Its primary action is the inhibition of the neuraminidase enzyme, which disrupts the life cycle of the influenza virus .

Result of Action

The primary result of the action of Methyl 4-amino-3-hydroxybenzoate hydrochloride is the inhibition of the neuraminidase enzyme, which prevents the release of progeny virions from infected cells . This halts the spread of the influenza virus within the host, potentially reducing the severity and duration of infection.

Action Environment

The efficacy and stability of Methyl 4-amino-3-hydroxybenzoate hydrochloride can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place and stored at 2°C - 8°C, protected from light . It’s also important to note that the compound’s effectiveness can be influenced by the physiological environment within the host, including factors such as pH and the presence of other biomolecules.

properties

IUPAC Name |

methyl 4-amino-3-hydroxybenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-12-8(11)5-2-3-6(9)7(10)4-5;/h2-4,10H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNWERBBTPQNME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

499157-23-2 | |

| Record name | methyl 4-amino-3-hydroxybenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Aminoethyl)phenoxy]acetamide](/img/structure/B2940360.png)

![N-(3,5-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2940363.png)

![4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2940364.png)

![2-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B2940366.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2940369.png)